N3-PEG24-Hydrazide
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Overview
Description
N3-PEG24-Hydrazide is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an azide group, making it a versatile reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. It is widely used in the field of chemical biology for its ability to facilitate the selective degradation of target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
N3-PEG24-Hydrazide is synthesized through a series of chemical reactions involving polyethylene glycol and hydrazide functional groups. The azide group is introduced via a substitution reaction, typically using sodium azide. The reaction conditions often involve mild temperatures and neutral pH to ensure the stability of the polyethylene glycol chain.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the polyethylene glycol is first functionalized with hydrazide groups. This is followed by the introduction of the azide group under controlled conditions to ensure high yield and purity. The final product is then purified using techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N3-PEG24-Hydrazide primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, forming a triazole linkage without the need for a copper catalyst.
Common Reagents and Conditions
Copper sulfate and sodium ascorbate: Used as catalysts in CuAAC reactions.
DBCO and BCN derivatives: Used in SPAAC reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products of these reactions are triazole-linked compounds, which are stable and can be further used in various biochemical applications.
Scientific Research Applications
N3-PEG24-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs, which are used to selectively degrade target proteins.
Biology: Facilitates the study of protein-protein interactions and the intracellular degradation of proteins.
Industry: Used in the production of bioconjugates and other functionalized molecules for various industrial applications.
Mechanism of Action
N3-PEG24-Hydrazide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne groups to form a triazole ring, which is highly stable and resistant to hydrolysis. This mechanism is crucial in the synthesis of PROTACs, where the linker facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation.
Comparison with Similar Compounds
Similar Compounds
- N3-PEG12-Hydrazide
- N3-PEG36-Hydrazide
- Azido-PEG-acid
- Azido-PEG-NHS ester
Uniqueness
N3-PEG24-Hydrazide is unique due to its specific polyethylene glycol chain length, which provides optimal solubility and flexibility in various chemical reactions. Compared to shorter or longer polyethylene glycol chains, this compound offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in chemical biology and medicinal chemistry.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H103N5O25/c52-55-51(57)1-3-58-5-7-60-9-11-62-13-15-64-17-19-66-21-23-68-25-27-70-29-31-72-33-35-74-37-39-76-41-43-78-45-47-80-49-50-81-48-46-79-44-42-77-40-38-75-36-34-73-32-30-71-28-26-69-24-22-67-20-18-65-16-14-63-12-10-61-8-6-59-4-2-54-56-53/h1-50,52H2,(H,55,57) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFCBDKWOSXQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H103N5O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1186.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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